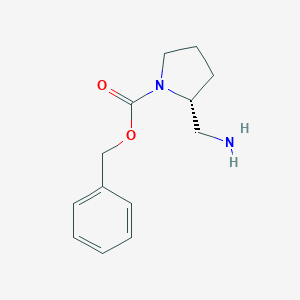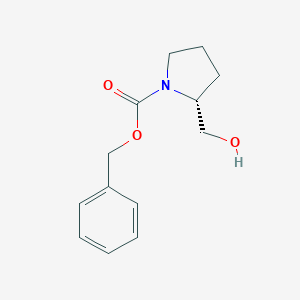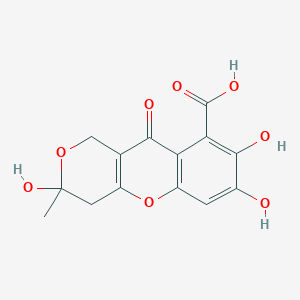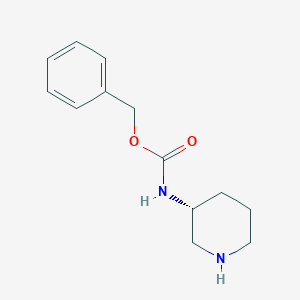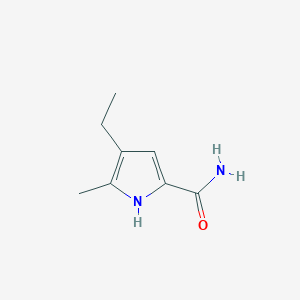
(S)-1-(4-fluorophenyl)ethanamine
Descripción general
Descripción
(S)-1-(4-fluorophenyl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and an ethylamine side chain
Mecanismo De Acción
Mode of Action
It’s known that the compound forms a hydrogen bond with a water molecule, which is hydrogen-bonded to the nitrogen lone pair of the folded ethylamino side chain . This interaction could potentially influence its interaction with its targets.
Biochemical Pathways
The compound has been used in the fabrication of efficient sky-blue perovskite light-emitting diodes (peleds), where it plays a role in reducing nonradiative recombination loss caused by defects .
Pharmacokinetics
Its solubility in water and some organic solvents like methanol and ethanol could potentially influence its bioavailability.
Result of Action
In the context of peleds, it has been shown to improve perovskite crystallinity and passivate defects, thereby reducing nonradiative recombination loss and preserving the phase dispersion of the low dimensional phases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-1-(4-Fluorophenyl)ethylamine. For instance, the presence of a water molecule in its structure suggests that hydration could potentially influence its stability and interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-fluorophenyl)ethanamine typically involves the reduction of the corresponding ketone, (S)-1-(4-Fluorophenyl)ethanone, using a chiral reducing agent. One common method is the asymmetric reduction using chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and enantiomeric excess, ensuring the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-fluorophenyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(4-fluorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-Fluorophenyl)ethylamine: The enantiomer of (S)-1-(4-fluorophenyl)ethanamine, with different stereochemistry.
1-(4-Chlorophenyl)ethylamine: A similar compound with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)ethylamine: A similar compound with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
(1S)-1-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCLEUGNYRXBMZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66399-30-2 | |
| Record name | (S)-1-(4-Fluorophenyl)-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (S)-1-(4-Fluorophenyl)ethylamine in the formation of cyclopalladated complexes?
A1: The research article investigates the formation of cyclopalladated complexes, focusing on the role of (S)-1-(4-Fluorophenyl)ethylamine as a ligand. The study confirms that (S)-1-(4-Fluorophenyl)ethylamine initially forms a simple coordination complex with palladium(II) acetate, specifically trans-[Pd(O2CMe)2(4-FC6H3CHMeNH2)2]. [] This complex, characterized by X-ray crystallography, serves as a crucial intermediate in the cyclopalladation reaction. [] The subsequent reaction with additional palladium(II) acetate leads to the formation of a acetate-bridged dinuclear complex where the (S)-1-(4-Fluorophenyl)ethylamine ligand has undergone cyclopalladation, resulting in a C-Pd bond. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


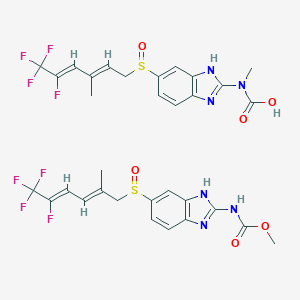

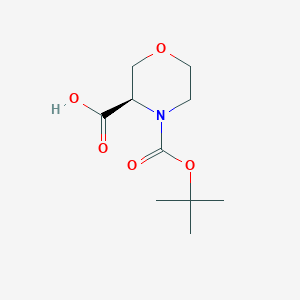
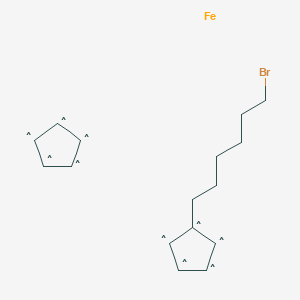
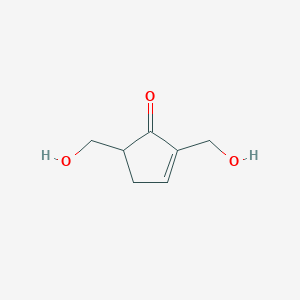
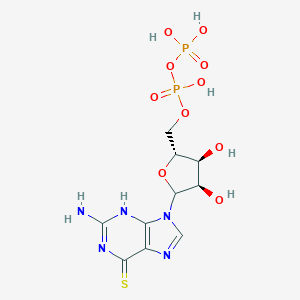


![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)
